molecular formula C7H11NO3 B12871142 3-Acetyl-4-ethyloxazolidin-5-one

3-Acetyl-4-ethyloxazolidin-5-one

Cat. No.: B12871142
M. Wt: 157.17 g/mol
InChI Key: UVWCGEPIHXVVII-UHFFFAOYSA-N
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Description

3-Acetyl-4-ethyloxazolidin-5-one: is a five-membered heterocyclic compound. Its chemical formula is C6H9NO3 (systematic name: 3-acetyl-4-ethyl-1,3-oxazolidin-5-one). This compound contains an oxazolidinone ring, which consists of a nitrogen and an oxygen atom within the five-membered ring. The presence of sulfur enhances its pharmacological properties, making it a valuable moiety in drug design .

Preparation Methods

a. Synthetic Routes: Several synthetic approaches exist for preparing 3-acetyl-4-ethyloxazolidin-5-one. One method involves the reaction of primary amines, aldehydes, and mercaptoacetic acid via a one-pot multicomponent reaction (MCR) in the presence of BF3 and p-toluenesulfonic acid (PTSA) (Scheme 1) . This approach provides derivatives of thiazolidin-4-one, including our target compound.

b. Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis can be scaled up for commercial purposes.

Chemical Reactions Analysis

3-Acetyl-4-ethyloxazolidin-5-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form related compounds.

    Reduction: Reduction of the carbonyl group can yield different derivatives.

    Substitution: Substituents can be introduced at the acetyl or ethyl positions. Common reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines).

Scientific Research Applications

a. Medicinal Chemistry:

    Anticancer: Researchers explore its potential as an anticancer agent due to its heterocyclic scaffold.

    Antimicrobial: Investigations focus on its antibacterial and antifungal properties.

    Neuroprotective: Its pharmacological effects on neural health are of interest.

b. Industry:

    Synthetic Intermediates: It serves as a building block for more complex molecules.

    Drug Design: Scientists use it as a scaffold for designing novel drugs.

Mechanism of Action

The precise mechanism of action for 3-acetyl-4-ethyloxazolidin-5-one remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 3-acetyl-4-ethyloxazolidin-5-one is unique in its structure, similar compounds include other oxazolidinones and thiazolidines.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-acetyl-4-ethyl-1,3-oxazolidin-5-one

InChI

InChI=1S/C7H11NO3/c1-3-6-7(10)11-4-8(6)5(2)9/h6H,3-4H2,1-2H3

InChI Key

UVWCGEPIHXVVII-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)OCN1C(=O)C

Origin of Product

United States

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